(S)-2-Amino-5-(3-pyridyl)pentane

Vue d'ensemble

Description

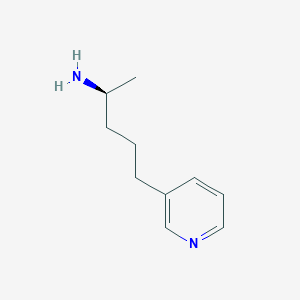

(S)-2-Amino-5-(3-pyridyl)pentane is a chiral compound that features a pyridine ring attached to a pentane chain with an amino group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-(3-pyridyl)pentane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde and (S)-2-aminopentane.

Reductive Amination: The key step involves the reductive amination of 3-pyridinecarboxaldehyde with (S)-2-aminopentane using a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid.

Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Amino-5-(3-pyridyl)pentane undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Piperidine derivatives.

Substitution Products: Amides, carbamates.

Applications De Recherche Scientifique

Antidepressant Activity

(S)-2-Amino-5-(3-pyridyl)pentane is primarily investigated for its antidepressant properties. As an SSRI, it functions by inhibiting the reuptake of serotonin in the brain, which is crucial for mood regulation. Research indicates that compounds with a similar structure exhibit significant antidepressant effects, making this compound a candidate for further development in treating major depressive disorder (MDD) and anxiety disorders .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter levels suggests it could help in mitigating neurodegenerative processes .

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceutical agents .

Development of New Drugs

The compound's structural features make it an attractive candidate for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects associated with existing SSRIs. The modification of the pyridine moiety can lead to compounds with improved pharmacokinetic properties .

Case Study: Synthesis and Biological Evaluation

A study published in The Journal of Organic Chemistry detailed the synthesis of this compound derivatives and their evaluation for antidepressant activity using animal models. The findings indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting potential pathways for optimizing therapeutic effects .

Case Study: Neuroprotection Mechanism

Research conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The study highlighted that the compound could activate specific signaling pathways that promote cell survival under stress conditions, providing insights into its mechanism of action against neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of (S)-2-Amino-5-(3-pyridyl)pentane involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It may modulate pathways related to neurotransmission, potentially influencing cognitive and neurological functions.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-5-(2-pyridyl)pentane: Similar structure but with the pyridine ring at a different position.

(S)-2-Amino-5-(4-pyridyl)pentane: Another isomer with the pyridine ring at the fourth position.

(S)-2-Amino-5-(3-pyridyl)butane: A shorter chain analog.

Uniqueness: (S)-2-Amino-5-(3-pyridyl)pentane is unique due to its specific chiral configuration and the position of the pyridine ring, which can influence its biological activity and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-2-Amino-5-(3-pyridyl)pentane, also known by its CAS number 111954-73-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHN

- Molecular Weight : 166.23 g/mol

- Functional Groups : Contains an amino group and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, particularly influencing the dopaminergic and adrenergic pathways. This modulation can lead to effects such as:

- Increased Dopamine Release : Enhancing dopaminergic signaling may contribute to improved mood and cognitive function.

- Adrenergic Activity : Potential stimulation of adrenergic receptors could influence cardiovascular responses and energy metabolism.

1. Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological properties. Studies have shown:

- Antidepressant-like Effects : In animal models, this compound has demonstrated potential antidepressant activity, likely through its dopaminergic modulation.

- Cognitive Enhancement : Preliminary studies suggest that it may enhance memory and learning capabilities, possibly by increasing synaptic plasticity in the hippocampus .

2. Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound:

- Inhibition of Bacterial Growth : Laboratory studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring and the pentane chain significantly affect the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Variations in binding affinity to receptors |

| Alteration of alkyl chain length | Changes in pharmacokinetics and bioavailability |

These insights are crucial for designing more potent derivatives with enhanced therapeutic effects.

Study 1: Antidepressant Activity

A study published in Neuropharmacology evaluated the antidepressant-like effects of this compound in rodents. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Antimicrobial Efficacy

Research conducted by Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising antimicrobial potential .

Propriétés

IUPAC Name |

(2S)-5-pyridin-3-ylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVJTJAALVOQO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287340 | |

| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111954-73-5 | |

| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111954-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.